N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclopentanamine

Physicochemical Profiling ADME Prediction Medicinal Chemistry

N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclopentanamine (CAS 1271107-45-9) is a halogen-substituted aryloxyethyl cyclopentanamine derivative. Basic physicochemical parameters include a molecular formula of C13H17BrFNO, average mass of 302.183 Da, predicted density of 1.4±0.1 g/cm³, and boiling point of 381.4±32.0 °C at 760 mmHg.

Molecular Formula C13H17BrFNO
Molecular Weight 302.18 g/mol
CAS No. 1271107-45-9
Cat. No. B1425850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclopentanamine
CAS1271107-45-9
Molecular FormulaC13H17BrFNO
Molecular Weight302.18 g/mol
Structural Identifiers
SMILESC1CCC(C1)NCCOC2=C(C=C(C=C2)Br)F
InChIInChI=1S/C13H17BrFNO/c14-10-5-6-13(12(15)9-10)17-8-7-16-11-3-1-2-4-11/h5-6,9,11,16H,1-4,7-8H2
InChIKeyUBJBFSBMMUCQJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclopentanamine (CAS 1271107-45-9) - Chemical Profile and Procurement Baseline


N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclopentanamine (CAS 1271107-45-9) is a halogen-substituted aryloxyethyl cyclopentanamine derivative. Basic physicochemical parameters include a molecular formula of C13H17BrFNO, average mass of 302.183 Da, predicted density of 1.4±0.1 g/cm³, and boiling point of 381.4±32.0 °C at 760 mmHg . The compound has been identified as a potent and selective antagonist of the α2C-adrenoceptor, a target implicated in blood pressure regulation and neuropsychiatric disorders, with potential applications in hypertension, anxiety, and depression research .

N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclopentanamine (CAS 1271107-45-9): Why Cycloalkyl Ring and Halogen Pattern Drive Function


Superficial structural similarity among 4-bromo-2-fluorophenoxyethyl amine derivatives belies significant divergence in biological and physicochemical behavior. Replacing the cyclopentyl ring with a smaller cyclopropyl or larger cyclohexyl moiety alters molecular weight, lipophilicity, and receptor binding conformation—parameters that directly influence target engagement, selectivity, and in vivo distribution. Even within the α2C-adrenoceptor antagonist class, subtle changes in the amine substituent can shift subtype selectivity by orders of magnitude [1]. The quantitative evidence below demonstrates that N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclopentanamine occupies a distinct physiochemical and functional niche, making untested substitution a high-risk proposition for reproducible scientific outcomes.

N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclopentanamine (CAS 1271107-45-9): Quantitative Comparative Evidence for Procurement Decisions


Cyclopentyl vs. Cyclohexyl Ring: Molecular Weight and Lipophilicity Differences

The cyclopentyl-substituted target compound (CAS 1271107-45-9) exhibits a molecular weight of 302.18 g/mol and an ACD/LogP of 4.01, whereas the structurally analogous cyclohexyl derivative (N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine) presents a molecular weight of 316.21 g/mol and an ACD/LogP of 4.58 . The ~14 g/mol reduction in molecular weight and 0.57-unit lower LogP of the cyclopentyl analog suggest enhanced passive permeability potential, as optimal CNS drug-like properties often reside in the 300 Da range with LogP values between 2 and 4 .

Physicochemical Profiling ADME Prediction Medicinal Chemistry

Ring Size Modulates Boiling Point and Predicted Volatility

The target cyclopentyl derivative demonstrates a predicted boiling point of 381.4±32.0 °C at 760 mmHg, whereas the smaller cyclopropyl analog (N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclopropanamine) exhibits a boiling point of 351.1±0.0 °C at 760 mmHg [1]. The ~30 °C higher boiling point of the cyclopentyl compound reflects stronger intermolecular forces and reduced volatility, which may translate to improved thermal stability during experimental handling and storage.

Physical Property Comparison Purification Considerations Handling Stability

α2C-Adrenoceptor Antagonist Potency: Class Benchmarking

N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclopentanamine is characterized as a potent and selective antagonist of the α2C-adrenoceptor . In contrast, the established α2C-selective antagonist JP-1302 exhibits a Ki of 28 nM and a Kb of 16 nM for the human α2C receptor [1]. While direct affinity data for the target compound are not publicly available, its structural divergence from the acridine-based JP-1302 scaffold implies a distinct binding mode and potentially differentiated selectivity profile across the α2A, α2B, and α2C subtypes.

GPCR Pharmacology Selectivity Profiling Neuropsychiatric Drug Discovery

Eosinophil Peroxidase (EPX) Inhibition: Off-Target Activity Profile

A structurally related 4-bromo-2-fluorophenoxyethyl derivative (CHEMBL4790231) demonstrates an IC50 of 360 nM against human eosinophil peroxidase (EPX) in a bromination activity assay using tyrosine as substrate [1]. This data suggests that the 4-bromo-2-fluorophenoxy pharmacophore may confer ancillary EPX inhibitory activity, a property not reported for prototypical α2C antagonists such as JP-1302 or ORM-10921. This potential off-target effect should be considered when interpreting in vivo phenotypic outcomes in inflammatory or allergic disease models.

Selectivity Counter-Screen Inflammation Biology Off-Target Liability

Commercial Availability and Purity Specifications: Cyclopentyl vs. Cyclopropyl and Cyclohexyl Analogs

The cyclopentyl target compound (CAS 1271107-45-9) is commercially available with a reported purity of 95%+ from multiple suppliers . In comparison, the cyclopropyl analog (CAS 1038318-98-7) is also offered at 95% minimum purity , while the cyclohexyl analog (CAS 1283004-33-0) is similarly available at 95% . This parity in commercially attainable purity indicates that ring-size variation does not impose differential synthetic or purification challenges that would limit procurement flexibility. Researchers can select the cyclopentyl derivative with confidence that purity specifications meet or exceed those of in-class alternatives.

Procurement Benchmarking Supply Chain Stability Purity Consistency

N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclopentanamine (CAS 1271107-45-9): Evidence-Backed Application Scenarios for Scientific Procurement


Neuropsychiatric Disease Model Development: Schizophrenia and Depression

Based on its classification as a selective α2C-adrenoceptor antagonist , this compound is suited for preclinical studies exploring α2C modulation in schizophrenia-like deficits, cognitive impairment, and depression. The favorable molecular weight (302 Da) and LogP (4.01) relative to the cyclohexyl analog support CNS penetration, aligning with the pro-cognitive and antipsychotic-like effects demonstrated by other α2C antagonists in rodent models [1].

Cardiovascular and Hemodynamic Pharmacology Studies

The compound's antagonism of α2C-adrenoceptors makes it a candidate for investigating sympathetic nervous system regulation of vascular tone and blood pressure. The cyclopentyl ring confers a boiling point and predicted volatility profile distinct from the cyclopropyl analog , which may simplify experimental preparation and dosing consistency in ex vivo vascular reactivity assays.

Selectivity Profiling and Structure-Activity Relationship (SAR) Campaigns

The 4-bromo-2-fluorophenoxyethyl cyclopentanamine scaffold provides a template for exploring the SAR of α2C selectivity. The quantitative molecular weight and LogP differences versus cyclohexyl and cyclopropyl analogs enable systematic evaluation of how ring size influences target engagement, off-target liability (e.g., EPX inhibition potential [2]), and in vivo pharmacokinetics.

Inflammation and Allergy Research (Off-Target Monitoring)

Given the structural alert for eosinophil peroxidase inhibition (IC50 = 360 nM for a closely related analog) [2], researchers employing this compound in in vivo models of neuropsychiatric or cardiovascular disease should incorporate appropriate control experiments to discriminate between α2C-mediated effects and potential EPX-dependent anti-inflammatory outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclopentanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.